molecular formula C26H54O9 B1595646 Octaethylene glycol monodecyl ether CAS No. 24233-81-6

Octaethylene glycol monodecyl ether

Cat. No.: B1595646
CAS No.: 24233-81-6
M. Wt: 510.7 g/mol
InChI Key: UJMHIOBAHVUDGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Octaethylene glycol monodecyl ether is synthesized through the ethoxylation of decanol (lauryl alcohol) with ethylene oxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a continuous reactor where decanol and ethylene oxide are fed continuously, and the product is collected and purified through distillation and filtration .

Chemical Reactions Analysis

Types of Reactions

Octaethylene glycol monodecyl ether primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octaethylene glycol monodecyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octaethylene glycol monodecyl ether is unique due to its balance of hydrophilic and hydrophobic properties, making it particularly effective in solubilizing and stabilizing membrane proteins. Its specific structure allows for a wide range of applications in both research and industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMHIOBAHVUDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075208
Record name 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24233-81-6
Record name Octaethylene glycol monodecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24233-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is octaethylene glycol monodecyl ether detected and quantified in biological samples?

A1: A rapid and sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for determining this compound concentrations in rat plasma. [] This method utilizes a reversed-phase C18 column for chromatographic separation and operates in multiple reaction monitoring (MRM) mode for mass spectrometric detection. It offers high specificity, accuracy, and reproducibility, making it suitable for pharmacokinetic studies. []

Q2: Can you elaborate on the adsorption behavior of this compound at interfaces?

A2: this compound forms monolayers at the air-water interface. Studies using External Reflection Fourier Transform Infrared Spectroscopy (ERFTIRS) coupled with Target Factor Analysis (TFA) allow for the separation of signals from the bulk solution and the adsorbed monolayer. [] This technique reveals a linear relationship between the adsorbed amount and the surface excess, suggesting the formation of isotropic films with consistent density. []

Q3: How does this compound influence the absorption of hydrophobic organic compounds (HOCs) like naphthalene?

A3: this compound, particularly at concentrations exceeding its critical micelle concentration (CMC), enhances the apparent solubility and absorption rate of naphthalene in water. [] This enhancement stems from the solubilization effect of micelles formed by the surfactant. Notably, its capacity to solubilize naphthalene is influenced by its hydrophile-lipophile balance value and is lower than that of tetraethylene glycol monodecyl ether (C10E4). []

Q4: How does this compound compare to other surfactants in terms of its impact on sonochemical reactions?

A4: Studies on the ultrasound-induced reduction of gold ions (AuCl4-) to gold nanoparticles (Au(0)) highlight the role of surfactant behavior. While the efficiency of this compound is linked to its monomer concentration, alcohols like ethanol influence the reaction based on their surface excess at the gas/solution interface. [] This difference emphasizes the importance of interfacial phenomena in sonochemistry.

Q5: Has this compound been used in membrane protein research?

A5: Yes, this compound (C10E8) has been employed in membrane protein research, particularly in the purification and reconstitution of the di-tripeptide transport system (DtpT) from Lactococcus lactis. [] While it can be used for pre-extraction of crude membrane vesicles, it yields lower transport activities compared to other detergents like Triton X-100 and dodecyl maltoside when used for reconstituting DtpT into proteoliposomes. []

Q6: What are the implications of using this compound in studies involving membrane transporters?

A7: Research on the secondary multidrug transporter LmrP from Lactococcus lactis reveals that this compound, even at low concentrations, can inhibit transporter activity without disrupting the proton motive force. [] This finding highlights the potential for this surfactant to interfere with the function of membrane proteins, necessitating careful consideration when choosing detergents for membrane protein studies.

Q7: Are there any known applications of this compound in studying mixed surfactant systems?

A8: this compound has proven valuable in understanding the adsorption kinetics of mixed surfactant systems. [] For instance, its blends with the cationic surfactant hexadecyl trimethylammonium bromide (CTAB) exhibit ideal mixing behavior in monolayers, while mixtures with the anionic fluorosurfactant ammonium perfluorononanoate (APFN) display non-ideal mixing. [] Such insights are crucial for optimizing surfactant formulations in various applications.

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